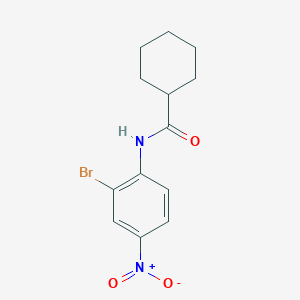
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide, also known as BNPC, is a chemical compound that has been widely used in scientific research due to its unique properties. BNPC is a member of the nitrophenyl family of compounds, which are known for their ability to form covalent bonds with proteins and other biomolecules.
Mecanismo De Acción
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide forms a covalent bond with cysteine residues in proteins through a nucleophilic substitution reaction. The resulting adduct is stable and irreversible, allowing for the identification and characterization of protein binding sites. The covalent modification of cysteine residues can also lead to changes in protein structure and function.
Biochemical and Physiological Effects
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, the covalent modification of cysteine residues in proteins can lead to changes in protein structure and function, which may have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide in lab experiments is its ability to form stable and irreversible adducts with cysteine residues in proteins. This allows for the identification and characterization of protein binding sites with high specificity. However, the covalent modification of cysteine residues can also lead to changes in protein structure and function, which may limit the applicability of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide in scientific research. One area of interest is the development of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide-based probes for the detection and quantification of cysteine residues in proteins. Another potential application is the use of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide as a tool for the identification and characterization of protein-protein interactions. Additionally, the use of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide in drug discovery and development may also be explored, as it has been shown to have potential as a lead compound for the development of novel therapeutics.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide has been widely used in scientific research as a tool to study protein-ligand interactions. It has been shown to covalently modify cysteine residues in proteins, allowing for the identification and characterization of protein binding sites. N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide has also been used to study enzyme kinetics and to screen for potential drug candidates.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-11-8-10(16(18)19)6-7-12(11)15-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVLZSMPJBEKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263955.png)
![6-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4263966.png)
![4-[2-(4-butoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4263972.png)
![1-[4-(benzyloxy)phenyl]-4-(2-furoyl)piperazine](/img/structure/B4263986.png)

![1-[4-(benzyloxy)phenyl]-4-(pentafluorobenzoyl)piperazine](/img/structure/B4263997.png)
![N~2~,N~2~-diethyl-3-methyl-5-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxamide](/img/structure/B4264016.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenoxybutanamide](/img/structure/B4264024.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264045.png)
![isopropyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4264049.png)
![2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B4264058.png)
![6-bromo-2-(4-ethoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4264068.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264072.png)
![5-[2-(3-cyclohexylpropanoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4264073.png)